molecular formula C23H26FN3O2 B565434 Spiperone-d5 CAS No. 1215666-36-6

Spiperone-d5

Cat. No.: B565434
CAS No.: 1215666-36-6
M. Wt: 400.509
InChI Key: DKGZKTPJOSAWFA-XFEWCBMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Spiperone-d5, like its non-deuterated counterpart, undergoes various chemical reactions. These include:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Mechanism of Action

Spiperone-d5 exerts its effects primarily by binding to dopamine and serotonin receptors, acting as an antagonist. This means it blocks the action of these neurotransmitters at their respective receptors. The molecular targets include dopamine receptors (D1, D2, D3, D4, and D5) and serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, and others) . By blocking these receptors, this compound can modulate neurotransmitter activity, leading to various physiological and pharmacological effects .

Comparison with Similar Compounds

Spiperone-d5 is similar to other butyrophenone antipsychotic agents, such as Haloperidol and Droperidol. its deuterium labeling makes it unique, as it allows for more precise studies in research settings. Similar compounds include:

This compound’s unique properties, such as its deuterium labeling, make it a valuable tool in scientific research, particularly in the fields of neuroscience and pharmacology.

Properties

CAS No.

1215666-36-6

Molecular Formula

C23H26FN3O2

Molecular Weight

400.509

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-1-(2,3,4,5,6-pentadeuteriophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29)/i1D,2D,3D,5D,6D

InChI Key

DKGZKTPJOSAWFA-XFEWCBMOSA-N

SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F

Synonyms

8-[4-(4-Fluprophenyl)-4-oxobutyl]-1-(phenyl-d5)-1,3,8-triazaspiro[4,5]decan-4-one; _x000B_4-(Phenyl-d5)-8-[3-(4-fluorobenzoyl)propyl]-1-oxo-2,4,8-triazaspiro[4,5]decane;  Spiropitan-d5;  Spiroperidol-d5;  Spiroperidone-d5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.